molecular formula C16H14O B8777030 7-Phenyl-1-tetralone CAS No. 41526-73-2

7-Phenyl-1-tetralone

Cat. No. B8777030
CAS RN: 41526-73-2
M. Wt: 222.28 g/mol
InChI Key: LAYDBPHWPPZBIV-UHFFFAOYSA-N
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Description

7-Phenyl-1-tetralone is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Phenyl-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Phenyl-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41526-73-2

Product Name

7-Phenyl-1-tetralone

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

7-phenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2

InChI Key

LAYDBPHWPPZBIV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4- (4'-Biphenylyl) butanoic acid (80g, 0.333 mole m.p. 116° C prepared by the Clemmensen reduction of 3-(4'-biphenylycarbonyl) propanoic acid) was cyclised with 85% polyphosphoric acid as described in example 8(a) to give 20.98g (30%) of the tetralone m.p. 67° C after recrystallisation from 40-60 petrol. (Found; C, 86.30; H, 6.53; C16H14O requires; C, 86.45; H, 6.35%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
80g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

A mixture of 7- (trifluoromethanesulfoxy) -1-tetralone (23.3 g), phenylborate (11.8 g), potassiumcarbonate (21.9 g), toluene (500 ml), ethanol (50 ml) and water (50 ml) was stirred for 30 minutes at room temperature under argon atmosphere, and to the mixture was added tetrakis(triphenylphosphine)palladium (3.66 g). The mixture was refluxed for 20 hours and then cooled to room temperature. The organic layer was separated, washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/toluene/hexane=1/5/5) to give 7-phenyl-1-tetralone (15.1 g) as pale brown oil.
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
phenylborate
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-(4'-Biphenylyl) butanoic acid (80g, 0.333 mole m.p. 116° C prepared by the Clemmensen reduction of 3-(4'-biphenylcarbonyl) propanoic acid) was cyclized with 85% polyphosphoric acid as described in example 8(a) to give 20.98g (30%) of the tetralone m.p. 67° C after recrystallisation from 40-60 petrol. (Found; C, 86.30; H, 6.53, C16H14O requires; C, 86.45; H, 6.35%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
80g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 7-(trifluoromethanesulfoxy)-1-tetralone (23.3 g), phenyl borate (11.8 g), potassium carbonate (21.9 g), toluene (500 ml), ethanol (50 ml) and water (50 ml) was stirred for 30 minutes at room temperature under argon atmosphere, and to the mixture was added tetrakis(triphenylphosphine)palladium (3.66 g). The mixture was refluxed for 20 hours and then cooled to room temperature. The organic layer was separated, washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/toluene/hexane=1/5/5) to give 7-phenyl-1-tetralone (15.1 g) as pale brown oil.
[Compound]
Name
7-(trifluoromethanesulfoxy)-1-tetralone
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
phenyl borate
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
catalyst
Reaction Step Two

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